1,2-Dimethyl-4-(pentafluoroethyl)benzene
Overview
Description
1,2-Dimethyl-4-(pentafluoroethyl)benzene is an organic compound characterized by the presence of two methyl groups and a pentafluoroethyl group attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4-(pentafluoroethyl)benzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 1,1,2,2,2-pentafluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reactivity of the fluorinated alkylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-4-(pentafluoroethyl)benzene can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The pentafluoroethyl group can be reduced under specific conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of 1,2-dimethyl-4-(pentafluoroethyl)benzoic acid.
Reduction: Formation of this compound derivatives with reduced fluorine content.
Substitution: Formation of halogenated derivatives such as 1,2-dimethyl-4-(pentafluoroethyl)bromobenzene.
Scientific Research Applications
1,2-Dimethyl-4-(pentafluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-4-(pentafluoroethyl)benzene involves its interaction with specific molecular targets. The pentafluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethyl-4-(trifluoromethyl)benzene
- 1,2-Dimethyl-4-(difluoromethyl)benzene
- 1,2-Dimethyl-4-(fluoromethyl)benzene
Uniqueness
1,2-Dimethyl-4-(pentafluoroethyl)benzene is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and resistance to metabolic degradation compared to its less fluorinated analogs. These properties make it particularly valuable in applications requiring high-performance materials and compounds with specific biological activities.
Properties
IUPAC Name |
1,2-dimethyl-4-(1,1,2,2,2-pentafluoroethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F5/c1-6-3-4-8(5-7(6)2)9(11,12)10(13,14)15/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICLJLGSNJZNFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(F)(F)F)(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856563 | |
Record name | 1,2-Dimethyl-4-(pentafluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257243-30-3 | |
Record name | 1,2-Dimethyl-4-(pentafluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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